Selenazole, 4-(4-nitrophenyl)-
Description
"Selenazole, 4-(4-nitrophenyl)-" is a selenium-containing heterocyclic compound featuring a 1,3-selenazole core substituted with a 4-nitrophenyl group at the 4-position. This compound belongs to a class of organoselenium derivatives known for their diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties . The nitro group at the para position of the phenyl ring enhances its electron-withdrawing character, influencing its chemical reactivity and interactions in biological systems. Structural confirmation of such compounds relies on spectroscopic techniques such as $ ^1H $-NMR, IR, and mass spectrometry, with characteristic azomethine proton signals observed at 8.1–8.9 ppm and aromatic protons at 6.99–7.95 ppm .
Properties
CAS No. |
537691-37-5 |
|---|---|
Molecular Formula |
C9H6N2O2Se |
Molecular Weight |
253.13 g/mol |
IUPAC Name |
4-(4-nitrophenyl)-1,3-selenazole |
InChI |
InChI=1S/C9H6N2O2Se/c12-11(13)8-3-1-7(2-4-8)9-5-14-6-10-9/h1-6H |
InChI Key |
SXHQIFQCCXUYCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C[Se]C=N2)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Spectroscopic Comparisons
Table 1: Structural Features and Spectroscopic Data
- Key Observations :
- The azomethine proton in "Selenazole, 4-(4-nitrophenyl)-" is highly deshielded (8.1–8.9 ppm), attributed to the electron-withdrawing nitro group . Thiadiazoles, which replace selenium with sulfur, may exhibit different shifts due to sulfur’s lower polarizability.
- Aromatic protons in selenazoles appear as distinct doublets (e.g., 7.03–7.95 ppm), a pattern influenced by the nitro group’s resonance effects .
Substituent Effects
- Electron-Withdrawing vs. Comparatively, selenazoles with methyl substituents (e.g., "4-(4-methylphenyl)-") may exhibit reduced reactivity but improved lipophilicity, affecting bioavailability .
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